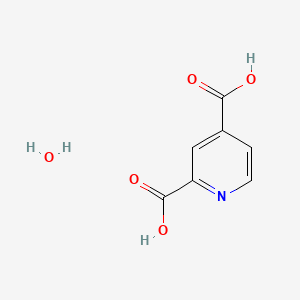

2,4-Pyridinedicarboxylic acid monohydrate

説明

Significance as a Multipurpose Chemical Building Block and Ligand in Contemporary Science

The unique structural arrangement of 2,4-pyridinedicarboxylic acid, possessing both a nitrogen atom within the aromatic ring and two carboxylate groups, makes it an exceptionally versatile molecule in modern chemistry. This versatility stems from its dual role as a multipurpose chemical building block and a highly effective ligand.

As a building block, it serves as a precursor in the synthesis of more complex molecules. ontosight.ai Its derivatives are utilized in the development of pharmaceuticals, including anticancer agents and central nervous system drugs. ontosight.ai Recently, it has been identified as a target chemical for creating bio-based plastics, as it is an analogue of terephthalate (B1205515) and can be produced from lignin-derived aromatics through engineered microbial processes. nih.govresearchgate.net

In its capacity as a ligand, 2,4-pyridinedicarboxylic acid is extensively used in coordination chemistry and materials science. researchgate.net The nitrogen atom and the oxygen atoms of the carboxylate groups can coordinate with metal ions, leading to the formation of stable complexes. researchgate.net This chelating ability is fundamental to its use in constructing coordination polymers and metal-organic frameworks (MOFs). ontosight.airesearchgate.net MOFs are a class of porous materials with potential applications in gas storage, catalysis, and drug delivery. ontosight.airesearchgate.net The geometry of the 2,4-pyridinedicarboxylate ligand can direct the assembly of metal ions into specific one-, two-, or three-dimensional networks, influencing the topology and properties of the resulting material. researchgate.net Researchers have synthesized a variety of MOFs with different metal ions (e.g., Co(II), Ni(II), Zn(II), Mn(II)) that exhibit diverse structures, from simple zigzag chains to highly porous 3D frameworks. researchgate.netresearchgate.net

Furthermore, the compound and its derivatives are valuable in biological research. ontosight.ai By mimicking 2-oxoglutarate, 2,4-pyridinedicarboxylic acid can act as an inhibitor for a range of enzymes, including histone lysine (B10760008) demethylases (KDMs) and various hydroxylases. caymanchem.comchemicalbook.comselleckchem.com This inhibitory activity allows it to be used as a tool to study enzyme mechanisms and has implications in epigenetics and the modulation of hypoxia-inducible factor turnover. caymanchem.comsigmaaldrich.com

Historical Context and Evolution of Research on 2,4-Pyridinedicarboxylic Acid Structures

Research into pyridinedicarboxylic acids, as a class of compounds, began with foundational organic synthesis and characterization. The synthesis of 2,4-pyridinedicarboxylic acid is typically achieved through the oxidation of corresponding pyridine (B92270) derivatives, a classic chemical transformation. ontosight.aichemicalbook.com

The evolution of research on 2,4-pyridinedicarboxylic acid reflects broader trends in chemical sciences. Early studies likely focused on its fundamental properties and simple coordination complexes. However, the late 20th and early 21st centuries have seen a significant shift towards leveraging its unique structural features for the rational design of advanced functional materials.

The rise of supramolecular chemistry and materials science brought the ligand capabilities of 2,4-pyridinedicarboxylic acid to the forefront. Scientists began to explore its use in creating coordination polymers with predictable structures and interesting magnetic or photoluminescent properties. researchgate.netrsc.org A key development in this area has been the explosion of research into metal-organic frameworks (MOFs). The ability of the deprotonated form, 2,4-pyridinedicarboxylate, to bridge multiple metal centers in various coordination modes has been systematically investigated to build novel porous materials. researchgate.netresearchgate.netnih.gov The research has evolved from simply creating new structures to targeting frameworks with specific properties, such as high porosity for gas adsorption or catalytic activity for chemical reactions. researchgate.netnih.govacs.org This progression demonstrates a move from discovery-oriented synthesis to function-driven materials design, marking a significant evolution in the scientific application of 2,4-pyridinedicarboxylic acid and its structures.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 2,4-Pyridinedicarboxylic acid | C₇H₅NO₄ |

| 2,4-Pyridinedicarboxylic acid monohydrate | C₇H₅NO₄ · H₂O |

| Lutidinic acid | C₇H₅NO₄ |

| Pyridine | C₅H₅N |

| Terephthalate | C₈H₄O₄²⁻ |

| 2-oxoglutarate | C₅H₆O₅ |

| Carbon monoxide | CO |

| Carbon dioxide | CO₂ |

| Nitrogen oxides | NOₓ |

Structure

3D Structure of Parent

特性

IUPAC Name |

pyridine-2,4-dicarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4.H2O/c9-6(10)4-1-2-8-5(3-4)7(11)12;/h1-3H,(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNFTNOXJDBMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585258 | |

| Record name | Pyridine-2,4-dicarboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207671-42-9 | |

| Record name | Pyridine-2,4-dicarboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Pyridinedicarboxylic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Sustainable Production Pathways for 2,4 Pyridinedicarboxylic Acid

Chemical Synthesis Approaches for 2,4-Pyridinedicarboxylic Acid and its Derivatives

Conventional and emerging chemical methods provide pathways to 2,4-Pyridinedicarboxylic acid, though they often rely on multi-step processes and harsh reaction conditions.

The synthesis of 2,4-pyridinedicarboxylic acid can be achieved through several conventional organic chemistry methods, which typically involve the oxidation of appropriately substituted pyridine (B92270) precursors. ontosight.ai One common strategy is the oxidation of 2,4-lutidine (2,4-dimethylpyridine). Another approach involves the preparation of carboxamides from nitrogen-containing aromatic heterocyclic compounds, followed by alkaline hydrolysis to yield the corresponding carboxylic acids. google.com This two-step process begins with the reaction of a pyridine compound with formamide (B127407) in the presence of a peroxodisulfate, such as ammonium (B1175870) peroxodisulfate, to form the dicarboxamide intermediate. google.com Subsequent hydrolysis under basic conditions converts the amide groups to the desired carboxylic acids.

| Precursor | Key Reagents | Product | Reference |

| 2,4-Lutidine | Strong Oxidizing Agents (e.g., KMnO4) | 2,4-Pyridinedicarboxylic acid | ontosight.ai |

| Pyridine | Formamide, Ammonium Peroxodisulfate; then NaOH (hydrolysis) | 2,4-Pyridinedicarboxylic acid | google.com |

This table summarizes conventional chemical synthesis routes for 2,4-Pyridinedicarboxylic acid.

Electrochemical synthesis offers an alternative route for the oxidation of pyridine derivatives. The electrooxidation of 2-methylpyridine (B31789) (2-picoline) to 2-pyridinecarboxylic acid has been demonstrated, suggesting the potential for similar methods to be applied for di-substituted pyridines. researchgate.netjlu.edu.cn This process involves the controlled application of an anodic potential to drive the oxidation reaction. The efficiency and selectivity of the synthesis are influenced by various factors, including the electrode material (e.g., PbO₂-SPE composite electrodes), temperature, and the composition of the electrolyte solution, which often includes sulfuric acid. researchgate.netjlu.edu.cn While specific studies on the direct electrochemical synthesis of 2,4-pyridinedicarboxylic acid are not extensively detailed, the principles established for mono-carboxylic pyridine acids provide a foundation for developing such pathways.

Biocatalytic and Microbial Production of 2,4-Pyridinedicarboxylic Acid

Harnessing biological systems presents a promising avenue for the sustainable production of 2,4-pyridinedicarboxylic acid (2,4-PDCA) from renewable resources, particularly lignin (B12514952), which is the most abundant source of renewable aromatic compounds. researchgate.net

The microbial conversion of lignin, a complex aromatic polymer, into valuable chemicals is a key strategy in developing a circular bioeconomy. researchgate.net Certain soil bacteria, such as Rhodococcus jostii RHA1 and Pseudomonas putida KT2440, possess natural pathways for degrading aromatic compounds derived from lignin. nih.govnih.govresearchgate.net These pathways can be metabolically engineered to funnel intermediates towards the production of 2,4-PDCA.

Lignin degradation releases a mixture of low molecular weight aromatic compounds, which are channeled through metabolic "funneling" pathways into central intermediates like protocatechuic acid (PCA). researchgate.netrsc.org In their native state, these microbes would further metabolize PCA through the β-ketoadipate pathway. proquest.comresearchgate.net However, by rerouting the metabolism of PCA, these microorganisms can be turned into cellular factories for 2,4-PDCA. researchgate.netproquest.com Both R. jostii and P. putida have been successfully engineered to produce 2,4-PDCA from various lignin feedstocks, including wheat straw lignocellulose and commercially available soda lignin. nih.govnih.gov

To optimize microbial production of 2,4-PDCA, several metabolic engineering strategies are employed to redirect carbon flux and increase product titers. A primary strategy is the deletion of competing metabolic pathways. nih.govresearchgate.net Specifically, the genes pcaHG, which encode the α and β subunits of protocatechuate 3,4-dioxygenase, are knocked out. nih.govresearchgate.net This enzyme catalyzes the first step of the β-ketoadipate pathway, and its removal prevents the degradation of the key precursor, PCA, allowing it to accumulate. researchgate.net

The next step involves introducing a heterologous enzyme to convert PCA into the desired product. The genes ligAB from Sphingobium sp. SYK-6, which encode a protocatechuate 4,5-dioxygenase, are inserted into the microbial host. nih.govresearchgate.net This enzyme performs an alternative cleavage of the PCA aromatic ring, leading to a semialdehyde precursor that cyclizes with an ammonia (B1221849) source in the medium to form 2,4-PDCA. rsc.org

Further enhancements in yield have been achieved by:

Overexpression of Transporter Genes : Overexpressing the pcaK gene, which encodes a transporter for PCA, in P. putida led to an 8-fold increase in 2,4-PDCA productivity. nih.govresearchgate.net

Enhancing Precursor Supply : The overexpression of enzymes like 4-hydroxybenzoate (B8730719) monooxygenase (pobA) can accelerate the conversion of other lignin-derived aromatics, such as 4-hydroxybenzoate and p-coumarate, into PCA, thereby increasing the substrate pool for 2,4-PDCA synthesis. nih.govresearchgate.net

Improving Lignin Degradation : Inserting genes like the dyp2 gene from Amycolatopsis sp. 75iv2, which enhances the rate of lignin degradation, has been shown to increase 2,4-PDCA titers in R. jostii. nih.govresearchgate.net

| Engineered Microorganism | Genetic Modification | Substrate | 2,4-PDCA Titer/Productivity | Reference |

| Rhodococcus jostii RHA1 | ΔpcaHG, pTipQC2-ligAB | Wheat Straw Lignocellulose | 330 mg/L | nih.govresearchgate.net |

| Rhodococcus jostii RHA1 | ΔpcaHG, pTipQC2-ligAB | Soda Lignin | 240 mg/L | nih.govresearchgate.net |

| Pseudomonas putida KT2440 | Replaced pcaHG with ligAB, overexpressed pcaK | Protocatechuate | 0.58 g/L/h | nih.govresearchgate.net |

| Pseudomonas putida KT2440 | Replaced pcaHG with ligAB, overexpressed pobA | 4-hydroxybenzoate | 0.056 g/L/h | nih.govresearchgate.net |

| Corynebacterium glutamicum | Engineered platform strain | Glucose | 494.26 mg/L | nih.govresearchgate.net |

This table presents a summary of metabolic engineering strategies and resulting production of 2,4-Pyridinedicarboxylic acid (2,4-PDCA) in various microbial hosts.

The enzymatic core of the biocatalytic production of 2,4-PDCA from PCA is the action of a specific type of dioxygenase. Dioxygenases are enzymes that incorporate both atoms of molecular oxygen into a substrate. wikipedia.org

In native aromatic degradation pathways, protocatechuate 3,4-dioxygenase (EC 1.13.11.3) catalyzes the intradiol cleavage of PCA, breaking the bond between the two hydroxyl-bearing carbons of the aromatic ring. nih.govwikipedia.org This leads to 3-carboxy-cis,cis-muconate (B1244389) and funnels the carbon into central metabolism. wikipedia.org

For the production of 2,4-PDCA, this native enzyme is replaced by an extradiol dioxygenase, specifically protocatechuate 4,5-dioxygenase (encoded by ligAB). nih.govgoogle.com This enzyme cleaves the bond adjacent to the hydroxyl groups on the aromatic ring of PCA. The resulting ring-opened product, 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS), is unstable and undergoes a spontaneous cyclization reaction with a nitrogen source, such as ammonia, present in the culture medium to form 2,4-pyridinedicarboxylic acid. rsc.orggoogle.comgoogle.com This rerouting of PCA metabolism is the critical biochemical step enabling the sustainable production of this valuable pyridine derivative.

Waste Valorization via Chemo-Microbial Upcycling to Produce 2,4-Pyridinedicarboxylic Acid

The escalating global issue of plastic pollution has spurred research into innovative recycling and upcycling technologies. One promising avenue is the transformation of plastic waste into high-value chemicals through integrated chemical and biological processes. This approach, known as chemo-microbial upcycling, offers a sustainable route to valuable compounds while addressing the challenge of plastic accumulation. A notable example of this strategy is the conversion of poly(ethylene terephthalate) (PET) waste into 2,4-pyridinedicarboxylic acid (2,4-PDCA), a valuable chemical intermediate.

A novel chemo-microbial cascade process has been developed for the efficient upcycling of waste PET into 2,4-PDCA. sciepublish.com This process integrates a chemical hydrolysis step to depolymerize PET into its monomeric components, followed by a whole-cell bioconversion to produce the target compound. sciepublish.com

The initial stage involves the chemical hydrolysis of PET waste into terephthalic acid (TPA). sciepublish.com This is achieved with a high yield of 92.36% using p-toluenesulfonic acid (PTSA) as a catalyst. sciepublish.com A key advantage of this catalytic system is the excellent reusability of PTSA, which maintains its activity over at least five cycles, enhancing the economic and environmental viability of the process. sciepublish.com

Following the chemical depolymerization, the resulting TPA is converted into 2,4-PDCA through a one-pot, two-step whole-cell bioconversion system. sciepublish.com This biological transformation is carried out by genetically modified Escherichia coli strains. sciepublish.com The first engineered strain, E. coli PCA, converts TPA into protocatechuic acid (PCA). sciepublish.com This is accomplished by introducing two key enzymes: TPA 1,2-dioxygenase and 1,2-dihydroxy-3,5-cyclohexadiene-1,4-dicarboxylate dehydrogenase. sciepublish.com The second strain, E. coli 2,4-PDCA, then facilitates the subsequent conversion of PCA into the final product, 2,4-PDCA. sciepublish.com

The broader context of microbial metabolic engineering for PET valorization has seen significant progress, with organisms like Pseudomonas putida being engineered to metabolize PET monomers. rwth-aachen.denih.govnrel.gov These efforts often focus on converting PET-derived terephthalic acid and ethylene (B1197577) glycol into other valuable bioproducts, highlighting the versatility of microbial platforms in creating a circular economy for plastics. nrel.govmdpi.com

Detailed Research Findings

| Process Step | Description | Catalyst/Microorganism | Yield | Reference |

| Chemical Hydrolysis | Depolymerization of PET waste to terephthalic acid (TPA). | p-toluenesulfonic acid (PTSA) | 92.36% | sciepublish.com |

| Bioconversion Step 1 | Conversion of terephthalic acid (TPA) to protocatechuic acid (PCA). | Genetically modified E. coli PCA strain | - | sciepublish.com |

| Bioconversion Step 2 | Conversion of protocatechuic acid (PCA) to 2,4-pyridinedicarboxylic acid (2,4-PDCA). | Genetically modified E. coli 2,4-PDCA strain | 94.01% (from TPA) | sciepublish.com |

| Overall Process | Integrated conversion of PET waste to 2,4-pyridinedicarboxylic acid (2,4-PDCA). | PTSA and engineered E. coli strains | - | sciepublish.com |

Coordination Chemistry of 2,4 Pyridinedicarboxylic Acid As a Ligand

Ligand Coordination Modes and Versatility

The coordinating behavior of the 2,4-pyridinedicarboxylate ligand is highly flexible, adapting to the electronic and steric requirements of the metal center. The degree of deprotonation of the carboxylic acid groups and the participation of the pyridine (B92270) nitrogen atom lead to several distinct coordination geometries.

The 2,4-pdc²⁻ ligand can coordinate to metal centers in several ways, utilizing its nitrogen and oxygen donor atoms.

Monodentate Coordination: In this mode, the ligand binds to a metal center through a single oxygen atom from one of the carboxylate groups. This type of interaction is less common but can occur in complexes where other ligands satisfy the metal's coordination sphere.

Bidentate Coordination: Bidentate coordination is more prevalent and can occur in two primary ways. The ligand can form a chelate ring by coordinating through the nitrogen atom and an oxygen atom of the carboxylate group at the 2-position. Alternatively, it can bind through the two oxygen atoms of a single carboxylate group in a chelating or bridging fashion.

Tridentate Coordination: The ligand can act as a tridentate chelating agent, binding to a single metal center through the pyridine nitrogen and one oxygen atom from each of the two carboxylate groups. This mode is often seen with metal ions that favor higher coordination numbers.

The versatility of 2,4-pdc²⁻ is evident in the different coordination frameworks it forms. researchgate.net For instance, in various documented complexes, it exhibits multiple distinct coordination modes, demonstrating its adaptability as a linker in constructing coordination polymers. researchgate.net

One of the most significant features of the 2,4-pdc²⁻ ligand is its ability to act as a bridging ligand, connecting multiple metal centers to form extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) polymeric structures. researchgate.net The carboxylate groups can bridge metal ions in both syn-syn, syn-anti, and anti-anti conformations.

In a complex with Barium(II), the 2,4-pyridinedicarboxylic acid ligand was observed to link adjacent metal centers through its oxygen atoms, resulting in a 3D polymeric framework. researchgate.net Similarly, solvothermal reactions involving Cadmium(II) and Sodium(I) with 2,4-pyridinedicarboxylic acid have yielded three-dimensional heterometallic inorganic-organic hybrid frameworks. researchgate.net In these structures, the 2,4-pdc²⁻ ligand effectively connects different metal cations, leading to complex networks that can feature rod-shaped chains, helical chains, and large ring structures. researchgate.net

Formation of Metal Complexes with 2,4-Pyridinedicarboxylate

The 2,4-pdc²⁻ ligand readily forms complexes with a wide range of metal ions, including those from the transition metal and lanthanide series. The synthesis of these complexes is often achieved under hydrothermal or solvothermal conditions. researchgate.netacs.org

2,4-pyridinedicarboxylate forms stable complexes with numerous divalent and trivalent transition metal ions. The coordination geometry around the metal center in these complexes is typically octahedral, though distorted geometries are common.

For example, a mixed-valence 2D coordination polymer of cobalt, [Co₂(μ₃-pdba)(μ-Hbiim)₂(Hbiim)]n (where pdba²⁻ is a derivative of 2,4-PDCA), features Co(II) and Co(III) centers linked by the ligand. acs.org Isomorphous 2D coordination polymers of Cobalt(II) and Nickel(II) with the formula [M(μ₄-pdba)(py)]n have also been synthesized, where the metal centers display a distorted octahedral {MN₂O₄} geometry. acs.org In a three-dimensional metal-organic framework of Copper(II), {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n, the Cu(II) ions exhibit a distorted square planar {CuN₂O₂} environment. acs.org The ability of 2,4-pdc²⁻ to chelate zinc has also been noted. caymanchem.com

| Metal Ion | Complex Formula | Dimensionality | Coordination Geometry | Reference |

|---|---|---|---|---|

| Cd(II)/Na(I) | [Me₂NH₂][Cd₂Na₃(2,4-PYDC)₄]·2H₂O | 3D | - | researchgate.net |

| Co(II)/Co(III) | [Co₂(μ₃-pdba)(μ-Hbiim)₂(Hbiim)]n | 2D | Distorted Octahedral {CoN₆} | acs.org |

| Ni(II) | [Ni(μ₄-pdba)(py)]n | 2D | Distorted Octahedral {NiN₂O₄} | acs.org |

| Cu(II) | {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n | 3D | Distorted Square Planar {CuN₂O₂} | acs.org |

Lanthanide ions, characterized by their large ionic radii and high coordination numbers, readily form complexes with polydentate ligands like 2,4-pdc²⁻. These complexes are of particular interest due to their potential luminescent and magnetic properties.

Hydrothermal synthesis has been employed to create coordination polymers of Dysprosium(III) and Samarium(III) with 2,4-pyridinedicarboxylic acid. researchgate.net The resulting compounds, [Dy₃(PDA)₄(HO)(H₂O)₂]·6H₂O and H₂[(H₃O)Sm₃(PDA)₆]·14H₂O, exhibit distinct three-dimensional coordination frameworks. researchgate.net In these structures, the 2,4-pdc²⁻ ligands adopt various coordination modes to accommodate the coordination preferences of the lanthanide ions. researchgate.net The formation of heteropolymetallic coordination polymers involving lanthanides, such as a Ba(II)–Tb(III)–Na(I) system, has also been reported, showcasing the ligand's ability to bridge different types of metal cations simultaneously. researchgate.net

| Metal Ion(s) | Complex Formula | Dimensionality | Synthesis Method | Reference |

|---|---|---|---|---|

| Dy(III) | [Dy₃(PDA)₄(HO)(H₂O)₂]·6H₂O | 3D | Hydrothermal | researchgate.net |

| Sm(III) | H₂[(H₃O)Sm₃(PDA)₆]·14H₂O | 3D | Hydrothermal | researchgate.net |

| Ba(II)/Tb(III)/Na(I) | - | 3D | - | researchgate.net |

To further tune the structural and functional properties of metal complexes, 2,4-pdc²⁻ is often used in conjunction with auxiliary ligands. These mixed-ligand systems can lead to novel topologies and functionalities that are not accessible with the single ligand alone. The secondary ligands are typically N-donor chelating agents like 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen), or other bridging ligands.

The synthesis of such complexes is generally carried out under hydrothermal conditions, where a mixture of the metal salt, 2,4-pyridinedicarboxylic acid, and the co-ligand are heated in a solvent. acs.orgresearchgate.net For instance, cobalt and nickel complexes with the general formula {[M(μ₃-pdba)(phen)]·2H₂O}n have been created, where the 2,4-pdc²⁻ derivative acts as a μ₃-linker. acs.org Similarly, a copper complex, {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n, incorporates 2,2'-bipyridine as a co-ligand. acs.org Characterization of these complexes typically involves single-crystal X-ray diffraction to determine the crystal structure, alongside techniques like infrared spectroscopy, elemental analysis, and thermogravimetric analysis. researchgate.net

Structural Elucidation of 2,4-Pyridinedicarboxylate Metal Complexes

Crystal Structure Analysis of Mononuclear and Polymeric Complexes

The coordination of metal ions with 2,4-pyridinedicarboxylate can result in the formation of both simple, discrete mononuclear complexes and extended, multidimensional coordination polymers. In mononuclear complexes, a central metal ion is coordinated by one or more 2,4-pyridinedicarboxylate ligands, which may also be accompanied by other co-ligands such as water or neutral organic molecules.

More commonly, the bifunctional nature of the carboxylate groups and the pyridine nitrogen donor facilitates the bridging of multiple metal centers, leading to the assembly of coordination polymers. These can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. For example, a barium(II) complex with 2,4-pyridinedicarboxylic acid forms a 1D coordination polymer where adjacent metal centers are linked by the oxygen atoms of the carboxylate groups. researchgate.net The dimensionality and topology of the resulting polymeric structure are influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, reaction conditions, and the presence of auxiliary ligands. nih.gov The 2,4-pyridinedicarboxylate ligand can adopt several coordination modes, acting as a bridge between multiple metal centers to generate these extended networks. nih.gov

| Complex Type | Description | Example Reference |

| Mononuclear | A single metal center is coordinated by one or more 2,4-pyridinedicarboxylate ligands and potentially other co-ligands. The overall structure is discrete and does not extend into a polymeric chain. | researchgate.net |

| Polymeric (1D) | Metal centers are linked by 2,4-pyridinedicarboxylate ligands to form one-dimensional chains. These chains are then often held together in the crystal lattice by non-covalent interactions. | researchgate.net |

| Polymeric (2D) | The bridging ligands connect metal centers to form two-dimensional sheets or layers. These layers can stack upon one another to build the 3D crystal. | nih.gov |

| Polymeric (3D) | The ligand links metal centers in all three dimensions, creating a robust, extended metal-organic framework with potential porosity. | rsc.orgresearchgate.net |

Geometry of Coordination Spheres (e.g., Octahedral, Square Pyramidal, Bicapped Trigonal-Prismatic)

The coordination geometry around the metal center in 2,4-pyridinedicarboxylate complexes is dictated by the coordination number and preferences of the metal ion, as well as the steric and electronic properties of the ligands. A variety of coordination polyhedra have been observed in these structures.

Commonly observed geometries include the six-coordinate octahedral arrangement. nih.govresearchgate.netresearchgate.netacs.org In such cases, the metal ion is typically coordinated to the nitrogen atom and one oxygen from a carboxylate group of the 2,4-pyridinedicarboxylate ligand, forming a chelate ring, with the remaining coordination sites occupied by atoms from adjacent ligands or solvent molecules.

Five-coordinate geometries, such as square pyramidal , are also found, particularly with metal ions like copper(II). researchgate.netresearchgate.net In these instances, the metal ion is coordinated by donor atoms from the ligands in a pyramidal arrangement.

Higher coordination numbers are also possible, leading to more complex geometries. A notable example is a barium(II) complex where the coordination sphere is described as a distorted bicapped trigonal-prismatic BaNO₇ arrangement. researchgate.net This demonstrates the flexibility of the ligand in accommodating the coordination preferences of various metal ions.

| Coordination Geometry | Typical Metal Ion(s) | Coordination Number | Description | Reference |

| Octahedral | Co(II), Ni(II), Cu(II), Zn(II) | 6 | The metal ion is at the center of an octahedron, with ligands positioned at the six vertices. This is a very common geometry in coordination chemistry. | nih.govresearchgate.netacs.org |

| Square Pyramidal | Cu(II) | 5 | The metal ion lies at the center of the base of a pyramid, coordinated to five donor atoms. | researchgate.netresearchgate.net |

| Bicapped Trigonal-Prismatic | Ba(II) | 8 | The metal ion is coordinated by eight donor atoms, arranged as a trigonal prism with two additional ligands capping two of the rectangular faces. | researchgate.net |

Supramolecular Assembly in Coordination Compounds

Beyond the primary coordination bonds that define the molecular or polymeric structure, non-covalent interactions play a crucial role in the solid-state assembly of 2,4-pyridinedicarboxylate metal complexes. These interactions, including hydrogen bonding and π-π stacking, direct the packing of individual molecules or polymers into a stable, three-dimensional crystal lattice.

Role of Hydrogen Bonding Networks in Crystal Stabilization

Hydrogen bonds are among the most significant intermolecular forces governing the crystal engineering of coordination compounds. rsc.org In complexes of 2,4-pyridinedicarboxylic acid, the uncoordinated carboxylate oxygen atoms, coordinated or lattice water molecules, and the N-H groups of co-ligands are potent hydrogen bond donors and acceptors. mdpi.com

Pi-Pi Stacking Interactions in Molecular and Polymeric Frameworks

The aromatic pyridine ring of the 2,4-pyridinedicarboxylate ligand is capable of engaging in π-π stacking interactions. These non-covalent interactions occur between the electron clouds of adjacent aromatic rings and are vital for the stabilization of crystal structures, particularly in layered compounds. rsc.orgmdpi.com

Metal Organic Frameworks Mofs and Coordination Polymers Utilizing 2,4 Pyridinedicarboxylic Acid

Design Principles for 2,4-PDCA-Based MOFs and Coordination Polymers

The construction of MOFs and coordination polymers from 2,4-pyridinedicarboxylic acid is guided by several key design principles that influence the final topology and properties of the material. The inherent asymmetry of the 2,4-PDCA ligand, with carboxylate groups at the 2- and 4-positions and a nitrogen atom in the pyridine (B92270) ring, provides multiple coordination sites with distinct electronic and steric environments. This allows for a high degree of control over the resulting framework.

A primary consideration is the coordination preference of the chosen metal ion. Lanthanide ions, with their high coordination numbers and flexible coordination geometries, often lead to the formation of high-dimensional, porous frameworks. Transition metals, on the other hand, with more defined coordination geometries (e.g., octahedral, tetrahedral, square planar), can be used to target specific structural motifs and dimensionalities.

The reaction conditions, including solvent system, temperature, pH, and the use of modulating agents, play a crucial role in directing the self-assembly process. Hydrothermal and solvothermal synthesis methods are commonly employed, as they allow for the crystallization of complex structures that may not be accessible under ambient conditions. The choice of solvent can influence the coordination of the metal ion and the conformation of the ligand, thereby impacting the final architecture.

Furthermore, the introduction of auxiliary ligands, often N-donor linkers, is a powerful strategy to fine-tune the resulting structure. These co-ligands can act as pillars, spacers, or chelating agents, influencing the dimensionality and topology of the framework in predictable ways. By carefully selecting the metal center, reaction parameters, and auxiliary ligands, it is possible to engineer 2,4-PDCA-based materials with desired pore sizes, shapes, and functionalities.

Diversity in Structural Topologies and Network Architectures

The versatile coordination behavior of 2,4-pyridinedicarboxylic acid, in conjunction with various metal ions and synthetic strategies, gives rise to a rich diversity of structural topologies, ranging from one-dimensional chains to complex three-dimensional frameworks.

Three-Dimensional (3D) Open Frameworks and Nanotubes

The true potential of 2,4-PDCA as a building block is often realized in the construction of three-dimensional open frameworks. The ability of the ligand to coordinate to multiple metal centers through both its carboxylate groups and the pyridyl nitrogen atom allows for the creation of robust, porous structures. The resulting 3D networks can exhibit a wide range of topologies, from simple to highly complex interpenetrated frameworks. The porosity of these materials makes them promising candidates for gas storage and separation applications.

While less common, the self-assembly of metal ions and 2,4-PDCA under specific conditions can lead to the formation of nanotubular structures. For instance, a cobalt(II)-based framework synthesized with 2,4-PDCA under hydrothermal conditions resulted in the formation of single-walled metal-organic nanotubes (MONTs). researchgate.net In this structure, tricobalt(II) clusters form two-side-open boxes that self-assemble into the nanotubular architecture. researchgate.net The formation of such intricate structures highlights the sophisticated level of control that can be achieved in the crystal engineering of 2,4-PDCA-based materials.

Structure-Directing Roles of 2,4-Pyridinedicarboxylic Acid and Auxiliary Ligands in MOF Formation

The final architecture of a metal-organic framework is a delicate interplay of the coordination preferences of the metal ion, the geometry and functionality of the organic linkers, and the reaction conditions. In the context of 2,4-PDCA-based systems, both the primary ligand itself and the strategic inclusion of auxiliary ligands play crucial structure-directing roles.

The 2,4-pyridinedicarboxylic acid ligand, with its multiple, electronically distinct donor sites, can adopt a variety of coordination modes. The carboxylate groups can coordinate in a monodentate, bidentate chelating, or bridging fashion, while the pyridyl nitrogen can also bind to a metal center. The specific coordination mode adopted is influenced by factors such as the nature of the metal ion and the pH of the reaction medium. This versatility allows 2,4-PDCA to act as a versatile node or linker, facilitating the formation of diverse network topologies.

Auxiliary ligands, typically N-donor organic molecules like bipyridines or imidazoles, are often introduced into the reaction mixture to further control the self-assembly process. These co-ligands can fulfill several roles:

Pillars: In the construction of 3D frameworks from 2D layers, auxiliary ligands can act as pillars, connecting the layers and creating void spaces within the structure.

Spacers: By coordinating to the metal centers, auxiliary ligands can control the distance between adjacent metal ions or clusters, thereby influencing the pore size and shape of the resulting framework.

Templates: In some cases, auxiliary ligands can act as templates, directing the formation of a specific network topology around them.

Modulators: The presence of auxiliary ligands can alter the coordination environment of the metal ion, preventing the formation of dense, non-porous phases and promoting the crystallization of open frameworks.

The choice of auxiliary ligand, in terms of its length, rigidity, and number of donor sites, has a profound impact on the final structure. For instance, the use of different N-donor linkers with the same metal and primary ligand can lead to the formation of MOFs with completely different dimensionalities and topologies.

Functional Properties of 2,4-PDCA-Derived MOFs in Advanced Materials Research

The structural tunability of 2,4-PDCA-based MOFs translates into a wide range of functional properties, making them attractive materials for various advanced applications.

Luminescence: Many MOFs constructed from 2,4-PDCA, particularly those incorporating lanthanide ions, exhibit interesting luminescent properties. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at its characteristic wavelength. This property makes these materials promising for applications in sensing, bio-imaging, and solid-state lighting. The luminescent response can be sensitive to the presence of certain molecules, allowing for the development of chemical sensors.

Catalysis: The porous nature of 2,4-PDCA-based MOFs, coupled with the presence of accessible metal sites, makes them effective heterogeneous catalysts. nih.govnih.gov The active sites can be the metal nodes themselves or functional groups on the organic linker. These materials have shown promise in a variety of organic transformations, including Knoevenagel condensations and oxidation reactions. nih.govnih.govnovartis.com The ability to recycle and reuse these solid catalysts is a significant advantage over their homogeneous counterparts.

Gas Adsorption and Separation: The permanent porosity of many 3D MOFs derived from 2,4-PDCA allows for the adsorption of gases and vapors. The selective uptake of certain gases over others is a key property for applications in gas separation and purification. For example, a magnesium-based MOF synthesized with 2,4-pyridinedicarboxylic acid has shown selective adsorption of hydrogen and carbon dioxide over nitrogen. researchgate.net The performance of these materials in gas adsorption is highly dependent on their pore size, surface area, and the chemical nature of the pore surface.

Magnetic Properties: When paramagnetic metal ions are incorporated into the framework, the resulting 2,4-PDCA-based coordination polymers can exhibit interesting magnetic properties. The magnetic interactions between the metal centers can be mediated by the organic linker, leading to behaviors such as antiferromagnetism or ferromagnetism. The study of these magnetic properties is important for the development of new magnetic materials.

Gas Adsorption and Separation Characteristics

Metal-Organic Frameworks (MOFs) and coordination polymers synthesized using 2,4-pyridinedicarboxylic acid (2,4-H2pdc) as an organic linker have demonstrated significant potential in the fields of gas adsorption and separation. The specific architecture and chemical environment of the pores in these materials, dictated by the coordination of the metal centers with the 2,4-pyridinedicarboxylate ligand, allow for selective capture of certain gas molecules over others.

A notable example is the series of isostructural ultramicroporous MOFs known as M-CUK-1, where M can be cobalt (Co), nickel (Ni), or magnesium (Mg). nih.gov These materials are synthesized hydrothermally by reacting 2,4-pyridinedicarboxylic acid with the corresponding metal salts. nih.gov The resulting frameworks possess one-dimensional, diamond-shaped, and corrugated channels, which are responsible for their selective gas adsorption properties. nih.gov

Detailed research into the CUK-1 series has revealed interesting temperature-dependent adsorption behaviors, particularly for carbon dioxide (CO2) and acetylene (B1199291) (C2H2). nih.gov At ambient temperatures, these materials typically show a higher affinity for C2H2 over CO2. However, as the temperature is lowered, an inversion in adsorption selectivity occurs, with the frameworks preferentially adsorbing CO2. nih.gov

For instance, at 253 K and 233 K, all three M-CUK-1 variants (Co, Ni, and Mg) exhibit a clear preference for CO2 over C2H2. nih.gov This tunable selectivity is attributed to the rearrangement of the gas molecules within the ultramicroporous structure at different temperatures. nih.gov Dynamic breakthrough experiments have confirmed this inversed CO2/C2H2 separation at lower temperatures. At 233 K, the dynamic CO2 uptake capacities for Co-CUK-1, Ni-CUK-1, and Mg-CUK-1 were found to be significantly higher than their respective capacities for C2H2. nih.gov

Another magnesium-based MOF, designated Mg-MOF-2, also synthesized from 2,4-pyridinedicarboxylic acid, has been investigated for its CO2 capture capabilities. This material was found to be nonporous to nitrogen (N2), likely due to its aperture size being very close to the kinetic diameter of a nitrogen molecule. However, it demonstrated the ability to reversibly adsorb CO2 at 298 K, showcasing its potential for selective CO2 separation from gas mixtures containing nitrogen. niscpr.res.in

The research into MOFs utilizing 2,4-pyridinedicarboxylic acid highlights their promise as advanced materials for gas separation applications, with the potential for temperature-controlled selectivity offering a sophisticated mechanism for purifying gas streams.

Gas Adsorption Data for M-CUK-1 MOFs

The following tables summarize the gas uptake capacities for carbon dioxide and acetylene in the M-CUK-1 series of MOFs at various temperatures.

Table 1: CO2 and C2H2 Uptake at 233 K and 0.5 bar

Table 2: CO2 and C2H2 Uptake at 253 K and 0.5 bar

Note: The data presented is based on published research findings for the M-CUK-1 series of MOFs. nih.gov

Biomedical and Biological Research Applications of 2,4 Pyridinedicarboxylic Acid

Enzymatic Inhibition Mechanisms

2,4-Pyridinedicarboxylic acid (2,4-PDCA) exhibits a broad spectrum of inhibitory activity against several classes of enzymes, primarily by acting as a structural analogue of 2-oxoglutarate (2-OG) or by chelating metal ions essential for enzymatic function. caymanchem.comselleckchem.com

Inhibition of 2-Oxoglutarate (2-OG) Oxygenases

2,4-PDCA is a well-established broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases. nih.govmedchemexpress.com These enzymes play crucial roles in various biological processes, including hydroxylation and demethylation. By mimicking the co-substrate 2-OG, 2,4-PDCA binds to the active site of these enzymes, preventing the binding of the natural substrate and thereby inhibiting their catalytic activity. caymanchem.comselleckchem.com

Research has demonstrated the inhibitory effects of 2,4-PDCA on several human 2-OG oxygenases. For instance, fluorinated derivatives of 2,4-PDCA have been shown to efficiently inhibit aspartate/asparagine-β-hydroxylase (AspH) and the JmjC lysine-specific Nε-demethylase 4E (KDM4E). nih.govnih.gov While some fluorinated derivatives were less potent than the parent compound, a C5 fluoro-substituted derivative showed comparable inhibition of AspH. nih.gov

| Enzyme | Inhibitor | IC50 (μM) |

|---|---|---|

| AspH | 2,4-PDCA | ~0.03 |

| AspH | C5 F-substituted 2,4-PDCA | ~0.05 |

| RIOX2 | 2,4-PDCA | ~4.7 |

Modulation of Histone Lysine (B10760008) Demethylases (e.g., Jumonji Domain-Containing Lysine Demethylases, KDM4C/JMJD2C)

2,4-PDCA is a known inhibitor of the Jumonji C (JmjC) domain-containing family of histone demethylases (JHDMs). medchemexpress.com These enzymes are critical regulators of epigenetic modifications, specifically the demethylation of lysine residues on histones. mdpi.com The JmjC demethylases are also 2-OG and Fe(II)-dependent oxygenases. mdpi.com

Studies have shown that 2,4-PDCA can inhibit several JmjC lysine demethylases at low micromolar concentrations. caymanchem.comcvmh.frbertin-bioreagent.com It has been identified as an inhibitor of KDM4C (also known as JMJD2C) and other members of the JMJD2 family. caymanchem.comnih.gov For example, 2,4-PDCA inhibits KDM4E with an IC50 of 1.4 μM and KDM5B with an IC50 of 3 μM. chemicalbook.com The inhibitory action of 2,4-PDCA on these enzymes can alter histone methylation patterns and consequently influence gene expression. Furthermore, investigations into derivatives of 2,4-PDCA have been pursued to enhance selectivity for specific histone demethylases. nih.gov For instance, 5-aminoalkyl-substituted derivatives of 2,4-PDCA have been identified as potent and selective inhibitors of JMJD5. nih.gov

Effects on Prolyl Hydroxylases and Collagen Synthesis Modulation

2,4-PDCA acts as a competitive inhibitor of prolyl 4-hydroxylase, a key enzyme in the biosynthesis of collagen. nih.govcancer.gov Prolyl 4-hydroxylases are 2-OG dependent dioxygenases that catalyze the formation of 4-hydroxyproline (B1632879) residues in procollagen (B1174764) chains. cancer.govresearchgate.net This hydroxylation is crucial for the stability of the collagen triple helix at physiological temperatures. cancer.gov

By inhibiting prolyl 4-hydroxylase, 2,4-PDCA reduces the formation of hydroxyproline (B1673980), leading to the synthesis of underhydroxylated procollagen. nih.gov This unstable procollagen cannot form a stable triple helix and is often retained within the cell and degraded. nih.gov In vitro studies using rabbit corneal fibroblasts demonstrated that 16 mM 2,4-PDCA decreased [3H]OH-proline formation by 28.2%. nih.govsigmaaldrich.com In a chick-embryo calvaria model, half-maximal inhibition of hydroxyproline formation was observed at a concentration of 650 μM of 2,4-PDCA, while its diethyl ester derivative was much more potent in the intact tissue. nih.gov This inhibition of collagen synthesis suggests potential applications in conditions characterized by excessive collagen deposition. nih.govnih.gov

| Inhibitor | Concentration | Effect on [3H]OH-proline formation (in vitro) | Effect on Fibroblast Growth (in vitro) |

|---|---|---|---|

| 2,4-PDCA | 16 mM | 28.2% decrease | 17.2% decrease |

| Minoxidil | 10 mM | 17.3% decrease | 10.5% decrease |

| 2,4-PDCA + Minoxidil | 16 mM + 10 mM | 40.7% decrease | Not specified |

Inhibition of Zinc-Dependent Metalloenzymes (e.g., Metallo-Beta-Lactamases)

In addition to its role as a 2-OG mimic, 2,4-PDCA can chelate zinc ions, leading to the inhibition of zinc-dependent enzymes. caymanchem.comselleckchem.com Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics. nih.govmdpi.com The development of MBL inhibitors is a critical area of research to combat antibiotic resistance. nih.govmdpi.com

2,4-Pyridinedicarboxylic acid has been identified as a competitive inhibitor of the CphA metallo-β-lactamase from Aeromonas hydrophila, with a Ki value of 4.5 μM. nih.gov The ability of pyridine (B92270) dicarboxylates to inhibit MBLs has been documented, with dipicolinic acid (2,6-pyridinedicarboxylate) also showing inhibitory activity against various MBLs. acs.org The mechanism of inhibition is believed to involve the chelation of the active site zinc ions that are essential for the catalytic activity of these enzymes. d-nb.info

Cellular and Physiological Effects

The enzymatic inhibitory activities of 2,4-pyridinedicarboxylic acid translate into observable effects at the cellular and physiological levels.

Antimetastatic Properties on Tumor Cell Lines (e.g., Impact on Cell Adhesion, Migration, Angiogenesis)

Research has indicated that metal complexes incorporating 2,4-pyridinedicarboxylic acid may possess antimetastatic properties. A study using ruthenium(II) complexes containing 2,4-pyridinedicarboxylic acid demonstrated antimetastatic effects on several tumor cell lines in vitro. chemicalbook.comsigmaaldrich.com These effects were primarily attributed to the impact on cell adhesion, migration, and angiogenesis, which are critical processes in the metastatic cascade. chemicalbook.comsigmaaldrich.com While the direct antitumor activity of 2,4-pyridinedicarboxylic acid itself is less characterized, derivatives of pyridinecarboxylic acids have shown cytotoxic effects against various cancer cell lines. researchgate.netrrpharmacology.ru For instance, a novel pyridine derivative, LHT-17-19, demonstrated antitumor and antimetastatic properties in both in vitro and in vivo models of lung cancer. rrpharmacology.ru Another study showed that a copper complex of a 2-pyridinecarboxylic acid derivative exhibited excellent antitumor activity against HepG2 and HCT-116 cell lines. nih.gov

Modulation of Hypoxia-Inducible Factor (HIF) Turnover

2,4-Pyridinedicarboxylic acid (2,4-PDCA) has been identified as a modulator of the Hypoxia-Inducible Factor (HIF) pathway, a critical cellular mechanism for responding to low oxygen levels (hypoxia). researchgate.net The compound functions as a structural mimic of 2-oxoglutarate (2-OG), a key co-substrate for a family of enzymes known as 2-OG-dependent oxygenases. selleckchem.comnih.gov By mimicking 2-OG, 2,4-PDCA can competitively inhibit these enzymes. jst.go.jp

Among the enzymes affected are the HIF prolyl-4-hydroxylases (P4Hs), which are central to the regulation of HIF turnover. jst.go.jpnih.gov Under normal oxygen conditions, P4Hs hydroxylate specific proline residues on the HIF-α subunit, marking it for degradation. jst.go.jp By inhibiting P4H activity, 2,4-PDCA prevents this hydroxylation, leading to the stabilization of HIF-α, which can then activate genes that help cells adapt to hypoxic conditions. selleckchem.comnih.gov This mechanism of action has established 2,4-PDCA and its derivatives as valuable tools in studying cellular oxygen sensing and has positioned P4H enzymes as therapeutic targets for conditions like anemia and ischemia. jst.go.jpfrontiersin.org

Research has quantified the inhibitory potency of 2,4-PDCA against these hydroxylases. For instance, it has been shown to inhibit prolyl hydroxylase 1 with a half-maximal inhibitory concentration (IC₅₀) of 1.5 µM. selleckchem.com Further studies have determined its inhibitory constant (Kᵢ) against P4H to be 2 µM, highlighting its effectiveness as a competitive inhibitor with respect to 2-oxoglutarate. jst.go.jp

Table 1: Inhibitory Potency of 2,4-Pyridinedicarboxylic Acid Against Prolyl Hydroxylases

| Enzyme Target | Inhibition Metric | Value | Reference |

|---|---|---|---|

| Prolyl Hydroxylase 1 (PHD1) | IC₅₀ | 1.5 µM | selleckchem.com |

| Prolyl-4-Hydroxylase (P4H) | Kᵢ | 2 µM | jst.go.jp |

Influence on Plant Growth, Ethylene (B1197577) Production, and Floral Induction

In plant biology, 2,4-Pyridinedicarboxylic acid (2,4-PDCA) is utilized as a pharmacological tool to study the roles of 2-oxoglutarate-dependent dioxygenases, which are involved in numerous developmental processes. nih.govcaymanchem.com Its application has provided significant insights into plant growth, hormone production, and floral development.

Plant Growth: Studies on tomato seedlings have demonstrated that 2,4-PDCA affects growth in a dose-dependent manner. nih.govcaymanchem.com When applied to the growth media, it leads to shorter roots and hypocotyls, an effect attributed to a reduction in cell elongation rather than cell division. nih.govcaymanchem.com This is linked to its inhibition of plant prolyl-4-hydroxylases, which are crucial for the post-translational modification of hydroxyproline-rich glycoproteins (HRGPs) in the cell wall. nih.govmedchemexpress.com By interfering with this process, 2,4-PDCA alters cell wall formation and integrity, thereby suppressing growth. nih.govmedchemexpress.com At higher concentrations, this can lead to morphological changes such as bulged root epidermal cells, a known characteristic of glycosylation defects. nih.govcaymanchem.com

Table 2: Effect of 2,4-PDCA on Tomato Seedling Growth

| PDCA Concentration | Effect on Root/Hypocotyl Length | Effect on Root Hydroxyproline Content | Reference |

|---|---|---|---|

| 100 µM | Significant decrease in root length; no significant change in hypocotyl length | ~50% reduction | nih.gov |

| 250 µM | Significant decrease in both root and hypocotyl length | >70% reduction | nih.gov |

Ethylene Production and Floral Development: 2,4-PDCA has a notable impact on the production of ethylene, a key plant hormone that regulates fruit ripening and flower senescence. nih.govnih.gov Research has shown that 2,4-PDCA suppresses ethylene production in carnation flowers and wounded tomato pericarp discs. selleckchem.comnih.gov This inhibition occurs because 2,4-PDCA targets 1-aminocyclopropane-1-carboxylate (ACC) oxidase, the enzyme that catalyzes the final step in ethylene biosynthesis. selleckchem.comnih.gov

By suppressing ethylene production, 2,4-PDCA can delay flower senescence and prolong the vase life of cut flowers like carnations. selleckchem.comnih.gov It has also been observed to enhance flower opening in spray-type carnations, further contributing to its potential as a shelf-life extender in horticulture. nih.govnih.gov

Co-crystallization Strategies in Pharmaceutical Development

In pharmaceutical sciences, co-crystallization is a prominent strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering the chemical structure of the API itself. nih.govnih.gov 2,4-Pyridinedicarboxylic acid has proven to be a versatile co-former in this regard, capable of forming both neutral and ionic co-crystals. nih.govcaymanchem.com

Formation of Molecular and Ionic Co-crystals with Active Pharmaceutical Ingredients (APIs)

The structure of 2,4-pyridinedicarboxylic acid, featuring two carboxylic acid groups and a pyridine ring, allows it to form robust hydrogen bonds with various APIs. nih.gov This has led to the successful formation of different types of co-crystals.

Molecular Co-crystals: These are formed through neutral, charge-assisted hydrogen bonds. A notable example is the co-crystal of 2,4-PDCA with nicotinamide, where the components are held together by these neutral interactions. nih.govcaymanchem.com

Ionic Co-crystals: In these structures, a proton is transferred from the acidic co-former (2,4-PDCA) to a basic site on the API, resulting in an ionic pair sustained by charge-assisted hydrogen bonds. nih.gov An example is the ionic co-crystal formed between 2,4-PDCA and tranexamic acid. nih.govcaymanchem.com In this structure, the proton transfer occurs from a carboxylic acid group of 2,4-PDCA to the amino group of tranexamic acid. nih.gov Other examples include co-crystals with serine and acetaminophen, where 2,4-PDCA exists in a zwitterionic form. nih.govnih.gov

Table 3: Examples of Co-crystals Formed with 2,4-Pyridinedicarboxylic Acid (PDA)

| Co-former (API) | Stoichiometry (PDA:API) | Co-crystal Type | Reference |

|---|---|---|---|

| Nicotinamide | 1:1 | Molecular | nih.govcaymanchem.com |

| Tranexamic Acid | 2:1 | Ionic | nih.govcaymanchem.com |

| Serine | 1:1 | Ionic (Zwitterionic) | nih.gov |

| Acetaminophen | Not specified | Ionic (Zwitterionic) | nih.gov |

Impact on Solution Behavior and Thermodynamic Stability of Drug Co-crystals

The formation of co-crystals with 2,4-PDCA can significantly alter the solution behavior and thermodynamic stability of the parent API. nih.gov These changes are highly dependent on the nature of the co-crystal (molecular vs. ionic) and the properties of the surrounding solution, particularly its pH. nih.govcaymanchem.com

Studies comparing the molecular co-crystal (PDA)·(Nicotinamide) and the ionic co-crystal 2(PDA)·(Tranexamic Acid) have provided clear evidence of these effects. nih.gov The molecular co-crystal proved to be thermodynamically unstable in solution, completely converting to the less soluble PDA monohydrate form within 48 hours. nih.govcaymanchem.com In contrast, the ionic co-crystal was found to be stable under similar conditions, particularly at a lower pH (pH 2-3). nih.govcaymanchem.com

Furthermore, the ionic co-crystal demonstrated a significant improvement in the apparent solubility of 2,4-PDCA. nih.gov The concentration of PDA in solution from the ionic co-crystal was double that achieved with PDA monohydrate alone. nih.govcaymanchem.com This enhancement is attributed to a combination of factors, including the high water solubility of the co-former (tranexamic acid), the ionization of the components, and the lower melting point of the co-crystal, which often correlates with improved solubility. nih.gov These findings underscore that the choice of co-former and the resulting intermolecular interactions are critical in determining the stability and dissolution profile of the final co-crystal product. nih.gov

Table 4: Comparison of Solid Forms of 2,4-Pyridinedicarboxylic Acid (PDA)

| Property | PDA Monohydrate | (PDA)·(Nicotinamide) (Molecular Co-crystal) | 2(PDA)·(Tranexamic Acid) (Ionic Co-crystal) | Reference |

|---|---|---|---|---|

| Thermodynamic Stability in Suspension (48h) | Stable | Unstable (converts to PDA monohydrate) | Stable (at lower pH) | nih.govcaymanchem.com |

| PDA Concentration in Solution (mg/mL) | ~30-34 | Converts, resulting concentration similar to PDA monohydrate | 67.3 (2-fold increase) | nih.govcaymanchem.com |

Advanced Theoretical and Computational Investigations of 2,4 Pyridinedicarboxylic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and properties of molecular systems. By calculating the electron density, DFT can accurately predict a wide range of molecular descriptors that are essential for understanding chemical reactivity and interaction mechanisms.

Quantum chemical parameters derived from DFT calculations provide a quantitative basis for predicting the reactivity of 2,4-Pyridinedicarboxylic acid. A comparative study using the B3LYP functional and 6-311G(d,p) basis set has elucidated key electronic properties for several pyridinedicarboxylic acid isomers, including the 2,4- derivative. gexinonline.comnih.gov

Key reactivity parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is associated with the molecule's capacity to donate electrons, while ELUMO relates to its ability to accept electrons. The difference between these two, the energy gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular reactivity; a smaller energy gap suggests higher reactivity. gexinonline.com

From these orbital energies, other global reactivity descriptors can be calculated, such as electronegativity (χ), electron affinity (A), and global hardness (η). Electronegativity indicates the power to attract electrons, while global hardness measures the resistance to change in electron distribution. gexinonline.comucr.edu According to theoretical calculations, 2,4-Pyridinedicarboxylic acid possesses an energy gap that is intermediate among its isomers, suggesting moderate reactivity. gexinonline.com

| Parameter | Definition | Calculated Value for 2,4-Pyridinedicarboxylic Acid (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.981 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.517 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.464 |

| Ionization Potential (I) | -EHOMO | 7.981 |

| Electron Affinity (A) | -ELUMO | 2.517 |

| Electronegativity (χ) | (I + A) / 2 | 5.249 |

| Global Hardness (η) | (I - A) / 2 | 2.732 |

Data sourced from a comparative DFT study on pyridinedicarboxylic acid derivatives. gexinonline.com

The quantum chemical parameters calculated via DFT are instrumental in explaining the mechanisms by which organic molecules inhibit corrosion on metal surfaces. The process involves the adsorption of the inhibitor molecule onto the metal, forming a protective film that isolates it from the corrosive environment. gexinonline.com This adsorption can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation).

DFT studies suggest that the pyridine (B92270) ring and the carboxylic acid functional groups of 2,4-Pyridinedicarboxylic acid play a central role in the adsorption process. The nitrogen and oxygen atoms act as active centers for adsorption. gexinonline.com The molecule's ability to donate electrons (indicated by its EHOMO) to the vacant d-orbitals of a metal and accept electrons (indicated by its ELUMO) from the metal surface facilitates strong chemisorption. The calculated electronegativity and electron affinity values further support its capacity to interact strongly with metal surfaces. gexinonline.com The nearly planar structure of the pyridine dicarboxylic acids enhances the surface area available for effective adsorption. gexinonline.com

Molecular Dynamics and Simulation Methodologies

While extensive Molecular Dynamics (MD) simulations specifically targeting 2,4-Pyridinedicarboxylic acid monohydrate are not widely documented, this computational technique is highly relevant for understanding its dynamic behavior. MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics, solvation processes, and interactions within a system. ucr.edumdpi.com

For this compound, MD simulations could be employed to:

Analyze behavior in aqueous solution: To study how the molecule interacts with water, the formation and stability of hydration shells around the carboxylic acid groups and the pyridine nitrogen, and its diffusion properties. ucr.edursc.org

Investigate crystal lattice dynamics: To understand the stability of the crystal structure, the nature of molecular motions within the lattice, and the strength of the intermolecular forces, particularly the hydrogen-bonding network involving the water molecule.

Simulate adsorption on surfaces: To model the dynamic process of adsorption onto a metal surface in a simulated corrosive medium, providing insights into the orientation and binding energy of the inhibitor.

These simulations rely on force fields to define the energy of the system as a function of its atomic coordinates, allowing for the exploration of the molecule's conformational landscape and its interactions with its environment. mdpi.com

Quantitative Analysis of Intermolecular Interactions

The solid-state structure and properties of this compound are dictated by a complex network of intermolecular interactions. Computational methods allow for the detailed characterization and quantification of these forces.

Hydrogen bonds are the dominant directional forces in the crystal structure of this compound. The molecule contains multiple hydrogen bond donors (the -OH groups of the two carboxylic acids) and acceptors (the carbonyl oxygens and the pyridine nitrogen atom). The presence of a water molecule in the crystal lattice adds further complexity and stability, acting as both a hydrogen bond donor and acceptor.

It is highly probable that the water molecule acts as a bridge, connecting adjacent molecules of 2,4-Pyridinedicarboxylic acid. This leads to the formation of a robust, water-bridged hydrogen-bonding network. nih.gov The expected interactions would include:

Strong O-H···O bonds between the carboxylic acid groups and the water molecule.

Strong O-H···O bonds between the water molecule and the carbonyl oxygen of a neighboring acid molecule.

Potential O-H···N or N-H···O interactions if the acid exists in a zwitterionic form in the crystal.

These networks are fundamental to the thermodynamic stability and the physical properties of the crystalline solid.

In crystals of related aromatic compounds, π-π stacking can manifest in several geometries, including face-to-face, parallel-displaced (offset), and T-shaped (edge-to-face) conformations. nih.gov The parallel-displaced arrangement is often favored as it minimizes electrostatic repulsion while maximizing attractive dispersion forces. mdpi.com Computational analyses of the crystal structure would allow for the precise measurement of the distances between the centroids of interacting rings and their relative orientations, providing a quantitative characterization of these stabilizing forces. rsc.org These interactions, working in concert with the hydrogen-bonding network, define the three-dimensional supramolecular architecture of the compound.

Computational Insights into Coordination Modes and Complex Stability

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of coordination chemistry. For 2,4-Pyridinedicarboxylic acid, theoretical and computational studies provide profound insights into its electronic structure, preferred coordination modes, and the stability of its resulting metal complexes. These investigations complement experimental findings by offering a molecular-level understanding of the bonding and energetic factors that govern the formation and properties of coordination compounds.

A key area of investigation has been the use of DFT to understand the intrinsic electronic properties of the 2,4-Pyridinedicarboxylic acid ligand, which in turn dictates its behavior as a coordinating agent. electrochemsci.orgresearchgate.net Quantum chemical parameters calculated for the molecule offer a quantitative measure of its reactivity and ability to interact with metal centers. electrochemsci.orgresearchgate.net These parameters include the energy of the Highest Occupied Molecular Orbital (E HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E LUMO), the energy gap (ΔE), electronegativity (χ), and global hardness (η). electrochemsci.org

For instance, a comparative DFT study on several pyridine dicarboxylic acid isomers provided the following quantum chemical parameters for 2,4-Pyridinedicarboxylic acid: electrochemsci.org

| Parameter | Value | Significance in Coordination |

| E HOMO (eV) | -7.59 | Indicates the electron-donating ability of the molecule. |

| E LUMO (eV) | -2.35 | Reflects the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) (eV) | 5.24 | A larger energy gap suggests higher stability and lower reactivity of the complex. |

| Electronegativity (χ) | 4.97 | Measures the power to attract electrons from a metal surface. |

| Global Hardness (η) | 2.62 | A higher hardness value correlates with a less reactive species. |

| Fraction of Electrons Transferred (ΔN) | - | Predicts the tendency of the molecule to donate electrons to a metal surface. |

This interactive table summarizes key quantum chemical parameters for 2,4-Pyridinedicarboxylic acid as determined by DFT calculations. electrochemsci.org

These theoretical calculations reveal that the relatively high electronegativity of 2,4-Pyridinedicarboxylic acid suggests a strong capability to attract electrons and form stable bonds with metal surfaces. electrochemsci.org Furthermore, computational geometry optimizations have shown that the structure of 2,4-Pyridinedicarboxylic acid is nearly planar, with the exception of the hydrogen atoms of the carboxylic groups. electrochemsci.org This planarity can influence the packing in the solid state and the nature of intermolecular interactions, such as π-stacking, within its metal complexes.

Computational methods are also employed to analyze and predict the various coordination modes that 2,4-Pyridinedicarboxylic acid can adopt. Experimental studies have revealed a rich and varied coordination chemistry for this ligand, and computational models help to rationalize the stability of these different binding modes. researchgate.netnih.gov The ligand can coordinate to metal centers through the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups, acting as a versatile chelating and/or bridging ligand. Theoretical models can calculate the relative energies of different coordination geometries, helping to predict which structures are most likely to form under specific reaction conditions.

Analytical and Spectroscopic Characterization Techniques in 2,4 Pyridinedicarboxylic Acid Research

Crystallographic Analysis

Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms and molecules in the solid state. For 2,4-pyridinedicarboxylic acid monohydrate, these methods offer definitive proof of its molecular structure and intermolecular interactions, including the role of the water molecule in the crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of molecular structures. This technique involves directing X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom.

A hypothetical data table for a single-crystal X-ray diffraction analysis is presented below to illustrate the type of information obtained from such an experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₇NO₅ |

| Formula Weight | 185.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8 |

| b (Å) | 6.5 |

| c (Å) | 22.0 |

| α (°) | 90 |

| β (°) | 91.5 |

| γ (°) | 90 |

| Volume (ų) | 1118 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.100 |

Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples. It is a rapid and non-destructive method ideal for confirming the phase identity of a synthesized compound and assessing its purity. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid.

For this compound, PXRD would be used to verify that the bulk material corresponds to the single-crystal structure. Any significant crystalline impurities would appear as additional peaks in the PXRD pattern. This technique is also crucial for studying phase transitions, such as dehydration of the monohydrate upon heating. While a specific, indexed PXRD pattern for this compound is not publicly available, its application remains a critical step in the quality control of the material.

Vibrational Spectroscopy

Vibrational spectroscopy explores the quantized vibrational states of a molecule. Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques that provide information about the functional groups present in a molecule and their bonding arrangements.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad peak in the region of 3400-2500 cm⁻¹ is characteristic of the O-H stretching vibrations of the carboxylic acid groups, which are involved in hydrogen bonding. The presence of the water of hydration in the monohydrate would also contribute to this broad absorption. The C=O stretching vibration of the carboxylic acid groups typically appears as a strong, sharp band around 1700 cm⁻¹. Vibrations associated with the pyridine (B92270) ring, including C=C and C=N stretching, are expected in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are typically observed around 3100-3000 cm⁻¹.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2500 (broad) | O-H stretching (carboxylic acid and water) |

| ~3100-3000 | Aromatic C-H stretching |

| ~1700 (strong) | C=O stretching (carboxylic acid) |

| ~1600-1400 | C=C and C=N stretching (pyridine ring) |

| ~1300 | In-plane O-H bending and C-O stretching |

| ~900 | Out-of-plane O-H bending (carboxylic acid dimer) |

Note: This table is based on typical vibrational frequencies for the functional groups present in this compound.

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum. The symmetric stretching of the C-C bonds of the ring would give a strong Raman signal. The C=O stretching vibration would also be observable. The O-H stretching vibrations are typically weak in Raman spectra. This technique can be a powerful tool for studying the low-frequency lattice vibrations, which provides information on the crystal packing and hydrogen bonding network.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.

For this compound, ¹H and ¹³C NMR are the most common experiments. The spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), due to the compound's solubility. The NMR spectrum of the monohydrate is expected to be nearly identical to the anhydrous form in the same solvent, with the potential presence of a water peak in the ¹H NMR spectrum.

The ¹H NMR spectrum would show three distinct signals for the three protons on the pyridine ring. The chemical shifts and coupling patterns (multiplicities) allow for the unambiguous assignment of each proton. A very broad signal at a high chemical shift is also expected for the acidic protons of the two carboxylic acid groups.

The ¹³C NMR spectrum would display seven distinct signals: five for the carbons of the pyridine ring and two for the carboxyl carbons. The chemical shifts of the carboxyl carbons are typically found in the downfield region of the spectrum.

¹H NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~13.5 (broad s) | Singlet | 2 x -COOH |

| ~8.8 (d) | Doublet | H-6 |

| ~8.2 (s) | Singlet | H-3 |

¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~166 | -COOH (C4) |

| ~165 | -COOH (C2) |

| ~152 | C-6 |

| ~150 | C-2 |

| ~145 | C-4 |

| ~128 | C-5 |

Note: The chemical shift values are approximate and based on typical values for similar compounds.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2,4-pyridinedicarboxylic acid by providing information about the chemical environment of its protons. The spectrum of 2,4-pyridinedicarboxylic acid, typically recorded in a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals for the three aromatic protons on the pyridine ring.

The chemical shifts (δ) of these protons are influenced by the electronegativity of the nitrogen atom and the deshielding effects of the two carboxylic acid groups. The proton adjacent to the nitrogen (at position 6) is expected to appear at the lowest field, followed by the protons at positions 3 and 5. The multiplicity of each signal, determined by spin-spin coupling with neighboring protons, provides further structural confirmation. The expected splitting patterns are a doublet for the proton at position 6, a doublet for the proton at position 3, and a doublet of doublets for the proton at position 5. The integration of these signals corresponds to a 1:1:1 ratio, confirming the presence of one of each type of proton.

Table 1: Representative ¹H NMR Data for 2,4-Pyridinedicarboxylic Acid in DMSO-d₆

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.9 | d | ~5.0 |

| H-3 | ~8.5 | d | ~1.5 |

| H-5 | ~8.0 | dd | ~5.0, ~1.5 |